N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline
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Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is a complex organic compound characterized by its unique structure, which includes a tert-butylphenoxy group, a morpholinyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate alkylating agent to form the tert-butylphenoxy group.
Introduction of the ethyl linker: The tert-butylphenoxy intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Attachment of the morpholinyl group: The ethyl-linked intermediate is reacted with morpholine under suitable conditions to attach the morpholinyl group.
Nitration and aniline formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and morpholinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy and morpholinyl derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinyl group can interact with biological receptors or enzymes. The phenoxy group may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds with similar glycosidic linkages.
tert-Butyl Carbamate: Compounds with tert-butyl groups and carbamate linkages.
Uniqueness
N-[2-(4-tert-butylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is unique due to its combination of a tert-butylphenoxy group, a morpholinyl group, and a nitroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)17-4-7-19(8-5-17)29-13-10-23-20-16-18(6-9-21(20)25(26)27)24-11-14-28-15-12-24/h4-9,16,23H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHXQXGDXFTYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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